Gadolinium acetylacetonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

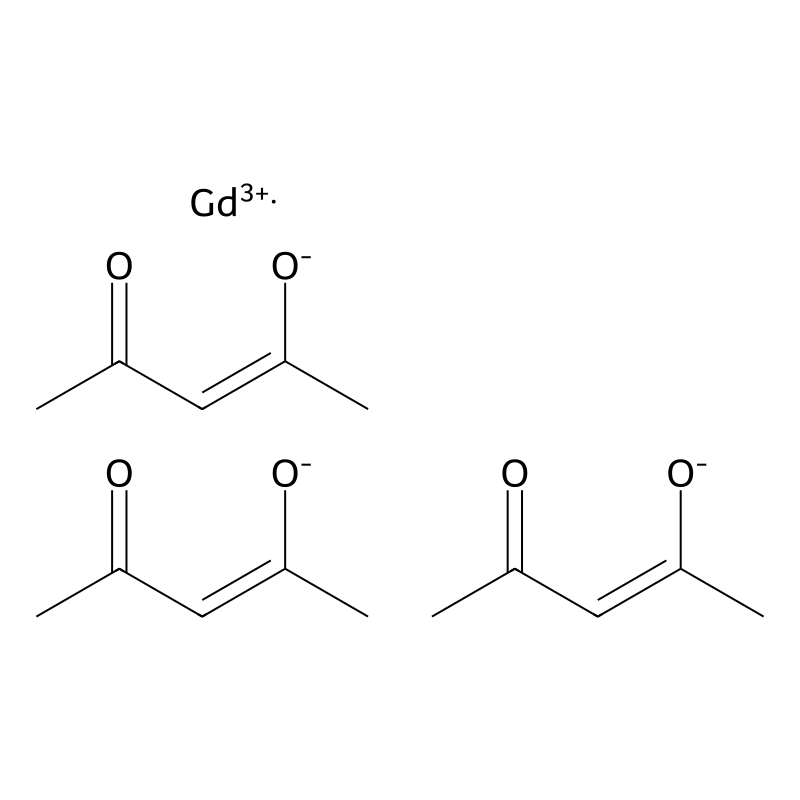

Gadolinium acetylacetonate is an organometallic compound with the chemical formula , commonly denoted as gadolinium(III) acetylacetonate. This compound consists of gadolinium, a rare earth element, coordinated with three acetylacetonate ligands. Gadolinium is known for its unique magnetic properties and is widely used in various applications, including medical imaging and materials science. Gadolinium acetylacetonate typically appears as a yellow to orange solid and is soluble in organic solvents, making it useful for various chemical processes and synthesis methods .

Additionally, gadolinium acetylacetonate can participate in hydrolysis reactions, particularly when exposed to moisture or water during synthesis, which may alter its structural integrity and solubility .

Gadolinium acetylacetonate can be synthesized through various methods:

- Solvothermal Method: This method involves dissolving gadolinium acetylacetonate trihydrate in a solvent such as diphenyl ether and heating it under pressure in a Teflon-lined autoclave. This process can yield derivatives with enhanced fluorescence and magnetic properties .

- Hydrothermal Method: Similar to the solvothermal approach but typically involves water as a solvent, leading to different structural outcomes due to hydrolysis reactions .

- Direct Reaction: Gadolinium oxide or other gadolinium salts can be reacted with acetylacetone in a suitable solvent under controlled conditions to produce gadolinium acetylacetonate directly .

Gadolinium acetylacetonate has several applications across various fields:

- Medical Imaging: Used as a contrast agent in MRI due to its paramagnetic properties.

- Materials Science: Employed in the synthesis of luminescent materials and phosphors.

- Catalysis: Acts as a catalyst or precursor in organic synthesis reactions.

- Nanotechnology: Utilized in the preparation of nanomaterials with specific optical or magnetic properties .

Interaction studies of gadolinium acetylacetonate often focus on its behavior when complexed with other ligands or materials. For example, studies have shown that gadolinium complexes can exhibit varying degrees of stability and reactivity depending on the nature of the coordinating ligands. These interactions are significant for optimizing its applications in drug delivery systems and imaging agents .

Several compounds are structurally or functionally similar to gadolinium acetylacetonate. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Lanthanum acetylacetonate | La(C₅H₇O₂)₃ | Similar coordination chemistry but different magnetic properties due to lanthanum's lower magnetic moment. |

| Terbium acetylacetonate | Tb(C₅H₇O₂)₃ | Exhibits luminescent properties that are useful in display technologies. |

| Dysprosium acetylacetonate | Dy(C₅H₇O₂)₃ | Known for its high magnetic susceptibility and potential applications in data storage technologies. |

These compounds share similar structural motifs but differ significantly in their physical and chemical properties, particularly concerning their magnetic behavior and potential applications.

Appearance and Physical State

Gadolinium acetylacetonate typically appears as an off-white to faint beige powder at room temperature [1] [2] [3]. The compound exists as a solid crystalline material under standard conditions, with some sources describing it as having a powder form [2] [4] [5]. The material maintains its structural integrity under ambient conditions and exhibits hydrophobic properties when prepared through certain synthetic routes [6] [7].

Solubility Profile

The solubility characteristics of gadolinium acetylacetonate demonstrate distinct behavior depending on the solvent system. The compound is insoluble in water [8] [5], which is consistent with its organometallic nature and the hydrophobic character of the acetylacetonate ligands. In contrast, gadolinium acetylacetonate exhibits excellent solubility in organic solvents [1] , making it particularly valuable for applications requiring non-aqueous solubility such as chemical vapor deposition processes and organic synthesis applications [1].

Melting Point and Thermal Behavior

The melting point of gadolinium acetylacetonate varies significantly depending on the hydration state of the compound. The anhydrous form exhibits a melting point of 182-184°C [10], while the hydrated form typically melts at 135-143°C [2] [3] [8]. This difference reflects the influence of coordinated water molecules on the thermal stability of the complex. The compound undergoes sublimation rather than simple melting, which has been confirmed through melting point analysis and thermogravimetric studies [10].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed structural information about gadolinium acetylacetonate. The primary carbonyl stretching vibration appears at 1602 cm⁻¹, which is associated with the enol-keto tautomers of the β-diketone corresponding to the C=O stretching vibration of the keto form [6] [7]. The secondary peak at 1523 cm⁻¹ corresponds to the C=C stretching vibration of the enol form [6] [7].

The methyl group vibrations are observed at 1391 cm⁻¹ and 1016 cm⁻¹ [6] [7], confirming the presence of the acetylacetonate ligands. The gadolinium-oxygen stretching absorption appears at 536 cm⁻¹ [6] [7], providing direct evidence of the metal-ligand coordination. In hydrated forms, a broad band at approximately 3300 cm⁻¹ is attributed to the vibration of crystalline water [6] [7].

Ultraviolet-Visible Absorption

The ultraviolet-visible absorption spectrum of gadolinium acetylacetonate shows characteristic features related to ligand-based electronic transitions. The compound exhibits one primary absorption peak centered at 294 nm, which is attributed to the π-π* transition of the β-diketonate ligand [6] [7]. This absorption is consistent with the forbidden nature of electron transitions between ligands and gadolinium(III) ions, which possess a stable electron configuration [6] [7].

Modified derivatives of gadolinium acetylacetonate can show additional absorption features, with some compounds displaying two absorption peaks at 275 nm and 308 nm, reflecting changes in the electronic environment upon structural modification [6] [7].

Fluorescence Properties

Gadolinium acetylacetonate exhibits notable fluorescence properties with specific excitation and emission characteristics. The compound shows fluorescence emission with a peak at 520 nm when excited at appropriate wavelengths [6] [7]. The excitation spectrum reveals optimal excitation wavelengths in the range of 320-450 nm, with specific regions at 320-370 nm and 370-450 nm attributed to π-π* and n-π* transitions of the β-diketonate ligands [6] [7].

The fluorescence lifetime of gadolinium acetylacetonate is relatively short at 5.03 nanoseconds [6] [7], indicating rapid energy dissipation processes. This short lifetime suggests that electrons spend limited time in the excited state, with significant energy consumption occurring during the transition processes [6] [7].

Thermal Properties

Thermogravimetric Analysis

Thermogravimetric analysis reveals the thermal decomposition behavior of gadolinium acetylacetonate across different temperature ranges. The compound exhibits initial weight loss below 150°C, which is assigned to the departure of adsorbed water and complexed water with gadolinium [6] [7]. The major decomposition occurs between 190-500°C, with the compound showing complicated decomposition behavior due to the multiple ligands present [6] [7].

The thermal decomposition involves the release of small molecules including carbon monoxide, carbon dioxide, and water between 300-400°C, confirming that organic groups are preserved in the structure up to these temperatures [6] [7]. Mass spectrometry analysis during thermogravimetric studies indicates that no significant molecular fragments below 300 atomic mass units are detected during the major weight loss event, suggesting that the compound vaporizes as an intact chelate rather than decomposing into individual components [11].

Differential Thermal Analysis

Differential thermal analysis provides complementary information about the thermal behavior of gadolinium acetylacetonate. The compound exhibits differential thermal analysis peaks with shoulders between 190-350°C and 350-500°C [6] [7]. These peaks correspond to different stages of decomposition and structural reorganization.

A significant phase transition occurs between 450-600°C, where an obvious broad band appears without corresponding weight loss, indicating a phase change that may be indexed as the transition of gadolinium complexes to gadolinium oxide [6] [7]. This transition represents the final conversion of the organometallic complex to the corresponding oxide form.

Magnetic Properties

Gadolinium acetylacetonate exhibits paramagnetic behavior consistent with the presence of gadolinium(III) ions, which possess seven unpaired electrons in their electronic configuration [6] [7]. The magnetization increases linearly with applied magnetic field strength, demonstrating that the compound is relatively easy to magnetize [6] [7].

At an applied magnetic field of 8000 Oersted, the compound exhibits a magnetization of 0.72797 electromagnetic units per gram [6] [7], confirming that the material can respond effectively to external magnetic fields. This paramagnetic behavior makes gadolinium acetylacetonate particularly valuable for applications requiring magnetic responsiveness, such as magnetic resonance imaging contrast agents and magnetic separation processes [6] [7].

The magnetic properties are influenced by the coordination environment of the gadolinium centers, with the acetylacetonate ligands providing a suitable coordination sphere that maintains the paramagnetic character of the gadolinium(III) ions while ensuring structural stability of the complex [6] [7].

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₅H₂₁GdO₆ | - |

| Molecular Weight | 454.57 | g/mol |

| Melting Point (anhydrous) | 182-184 | °C |

| Melting Point (hydrate) | 135-143 | °C |

| IR C=O Stretching | 1602 | cm⁻¹ |

| IR C=C Stretching | 1523 | cm⁻¹ |

| UV-Vis Absorption | 294 | nm |

| Fluorescence Emission | 520 | nm |

| Fluorescence Lifetime | 5.03 | ns |

| Magnetization (8000 Oe) | 0.72797 | emu/g |

| Decomposition Range | 190-500 | °C |